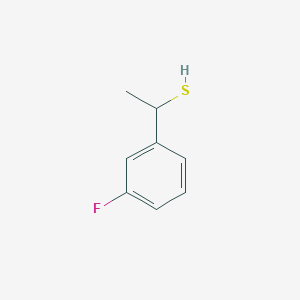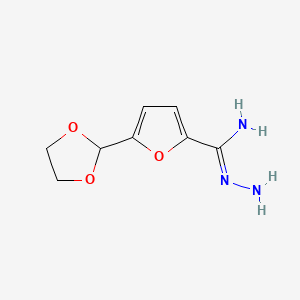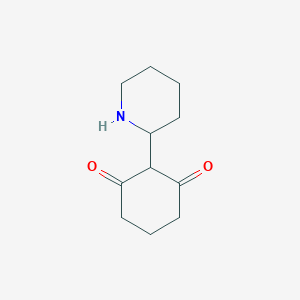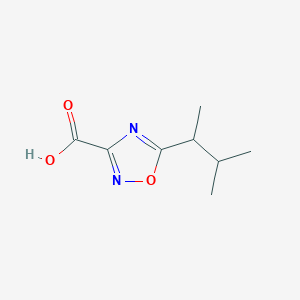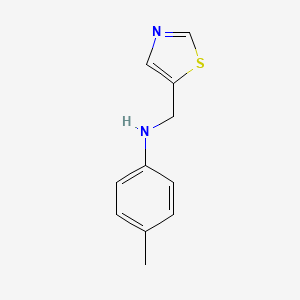![molecular formula C11H11NOS2 B13309949 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine is an aromatic amine compound that features a thiophene ring structure. Thiophene derivatives are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine typically involves several steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting the 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the 2-thiopheneacetaldehyde oxime is reduced to yield 2-thiopheneethylamine
Chemical Reactions Analysis
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine has several applications in scientific research:
Biology and Medicine: Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine can be compared with other thiophene derivatives such as:
2-Thiopheneethylamine: This compound is similar in structure but lacks the carbonyl group at the 3-position of the thiophene ring.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This derivative contains a trifluoromethyl group instead of a carbonyl group, which can significantly alter its chemical properties and biological activities.
Properties
Molecular Formula |
C11H11NOS2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C11H11NOS2/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2 |
InChI Key |
YPUKAHUQNJXVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


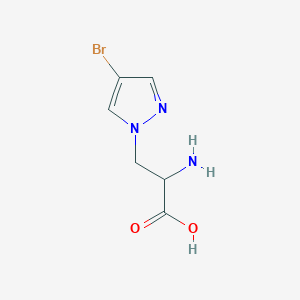

![5-(Methylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13309880.png)

